3',4'-Dichlorobiphenyl-3-carbaldehyde

Description

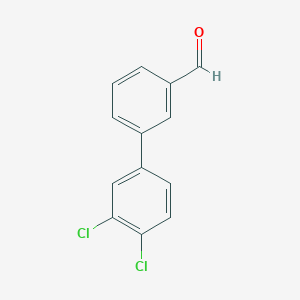

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dichlorophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O/c14-12-5-4-11(7-13(12)15)10-3-1-2-9(6-10)8-16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQLUDRWODFAGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=C(C=C2)Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374193 | |

| Record name | 3',4'-DICHLOROBIPHENYL-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476490-05-8 | |

| Record name | 3',4'-DICHLOROBIPHENYL-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 3',4'-Dichlorobiphenyl-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 3',4'-Dichlorobiphenyl-3-carbaldehyde (CAS No. 476490-05-8). This compound is a notable intermediate in the synthesis of novel arginase inhibitors, which are under investigation for a variety of therapeutic applications. This document compiles available data on its chemical identity and reactivity, outlines a probable synthetic route, and discusses its relevance in the context of arginase inhibition. Due to the compound's primary role as a synthetic intermediate, publicly available, experimentally determined quantitative and spectroscopic data are limited. This guide addresses this gap by providing predicted data and outlining general experimental protocols.

Chemical Identity and Physical Properties

This compound is a biphenyl derivative characterized by two chlorine substituents on one phenyl ring and a carbaldehyde group on the other.[1]

| Property | Value | Source |

| CAS Number | 476490-05-8 | [1][2] |

| Molecular Formula | C₁₃H₈Cl₂O | [1][2] |

| Molecular Weight | 251.11 g/mol | [1] |

| Canonical SMILES | C1=CC(=CC(=C1)C2=CC(=C(C=C2)Cl)Cl)C=O | N/A |

| InChI Key | IEQLUDRWODFAGL-UHFFFAOYSA-N | [1] |

| Appearance | Not explicitly reported; likely a solid at room temperature. | N/A |

| Melting Point | Data not available. | N/A |

| Boiling Point | Data not available. | N/A |

| Solubility | Data not available; likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | N/A |

| pKa | Data not available. | N/A |

Spectroscopic and Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. An aldehyde proton signal (singlet) between 9.5-10.5 ppm. The exact splitting patterns would depend on the coupling between adjacent protons on the phenyl rings. |

| ¹³C NMR | Aromatic carbon signals in the range of 120-150 ppm. A carbonyl carbon signal for the aldehyde group between 190-200 ppm. |

| Infrared (IR) Spectroscopy | A strong C=O stretching vibration for the aldehyde at approximately 1700 cm⁻¹. C-H stretching vibrations for the aromatic rings around 3000-3100 cm⁻¹. C-Cl stretching vibrations in the fingerprint region. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) at m/z 250, with isotopic peaks at m/z 252 and 254 due to the two chlorine atoms. Fragmentation patterns would likely involve the loss of the aldehyde group (CHO) and chlorine atoms. |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This powerful carbon-carbon bond-forming reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

Two principal pathways can be envisioned for the synthesis of this compound:

-

Pathway A: Coupling of 3-formylphenylboronic acid with a 1,2-dichloro-4-halobenzene (e.g., 4-bromo-1,2-dichlorobenzene or 4-iodo-1,2-dichlorobenzene).

-

Pathway B: Coupling of (3,4-dichlorophenyl)boronic acid with a 3-halobenzaldehyde (e.g., 3-bromobenzaldehyde or 3-iodobenzaldehyde).

The following is a generalized experimental protocol based on standard Suzuki-Miyaura coupling procedures.

General Experimental Protocol (Illustrative)

Materials:

-

Aryl halide (e.g., 4-bromo-1,2-dichlorobenzene) (1.0 eq)

-

Arylboronic acid (e.g., 3-formylphenylboronic acid) (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)

-

Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aryl halide, arylboronic acid, palladium catalyst, and base.

-

Purge the flask with an inert gas (e.g., nitrogen or argon).

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for the required time (monitored by TLC or GC-MS, usually 4-24 hours).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.

Diagram of Synthetic Workflow:

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3',4'-dichlorobiphenyl-3-carboxylic acid, using common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).[1]

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (3',4'-dichlorobiphenyl-3-yl)methanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary alcohols.

-

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the aldehyde into an alkene.

Role in Arginase Inhibition

This compound serves as a crucial building block for the synthesis of more complex molecules that act as arginase inhibitors.[1] Arginase is an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[3][4] This reaction is a key step in the urea cycle.

In various pathological conditions, the upregulation of arginase can lead to a depletion of L-arginine. This is significant because L-arginine is also the substrate for nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide (NO).[3][4][5] Nitric oxide is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[3]

By inhibiting arginase, the bioavailability of L-arginine for NOS is increased, leading to enhanced NO production. This mechanism is being explored for the treatment of various conditions, including:

-

Cardiovascular Diseases: Endothelial dysfunction, often characterized by reduced NO bioavailability, is a hallmark of conditions like hypertension and atherosclerosis.[4][5] Arginase inhibitors may help restore endothelial function.

-

Pulmonary Hypertension: Increased arginase activity is implicated in the pathogenesis of pulmonary hypertension.

-

Erectile Dysfunction: NO-mediated smooth muscle relaxation is essential for penile erection.

-

Neurodegenerative Diseases: Dysregulated NO signaling is associated with various neurological conditions.

Signaling Pathway of Arginase Inhibition

The following diagram illustrates the simplified signaling pathway affected by arginase and its inhibition.

Safety and Handling

Specific toxicity data for this compound is not available. As with all chlorinated aromatic compounds, it should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

This compound is a valuable chemical intermediate, particularly in the development of arginase inhibitors. While detailed experimental data on its physical and spectroscopic properties are scarce, its synthesis via Suzuki-Miyaura coupling is well-established in principle. The significance of this compound lies in its role as a precursor to potential therapeutics for a range of diseases associated with endothelial dysfunction and impaired nitric oxide signaling. Further research into the properties and applications of this and related compounds is warranted.

References

- 1. This compound|CAS 476490-05-8 [benchchem.com]

- 2. This compound, CasNo.476490-05-8 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Arginase: The Emerging Therapeutic Target for Vascular Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3',4'-Dichlorobiphenyl-3-carbaldehyde: Synthesis, Properties, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3',4'-Dichlorobiphenyl-3-carbaldehyde, a key chemical intermediate in medicinal chemistry and organic synthesis. This document details its chemical structure, physicochemical properties, and established synthetic routes. A significant focus is placed on its application as a crucial building block in the development of potent arginase inhibitors, which are under investigation for a variety of therapeutic applications. Detailed experimental protocols for its synthesis and its utilization in the preparation of arginase inhibitors are provided, alongside a discussion of the relevant biological pathways.

Introduction

This compound is a biphenyl derivative of significant interest due to its utility as a versatile scaffold in the synthesis of complex organic molecules. Its structure, featuring a dichlorinated phenyl ring coupled with a benzaldehyde moiety, offers multiple reaction sites for further chemical modifications. This makes it a valuable precursor in the generation of diverse chemical libraries for drug discovery programs.

Notably, this compound has been identified as a critical intermediate in the synthesis of boron-containing molecules that exhibit potent inhibitory activity against arginase.[1] Arginase is an enzyme implicated in various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer, making it a compelling target for therapeutic intervention. The ability to synthesize arginase inhibitors efficiently and with high purity is therefore of great importance to the drug development community.

Chemical Structure and Properties

The chemical structure and fundamental properties of this compound are summarized below.

Chemical Structure:

Canonical SMILES: C1=CC(=CC(=C1)C2=CC(=C(C=C2)Cl)Cl)C=O

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| CAS Number | 476490-05-8 |

| Molecular Formula | C₁₃H₈Cl₂O |

| Molecular Weight | 251.11 g/mol [1] |

| Physical State | Not explicitly found, likely a solid at room temperature. |

| Melting Point | Data not available in searched results. |

| Boiling Point | Data not available in searched results. |

| Solubility | Data not available in searched results. |

| ¹H NMR (CDCl₃) | Predicted peaks would appear in the aromatic region (7.0-8.5 ppm) and a characteristic aldehyde proton singlet around 10.0 ppm. Specific data not found. |

| ¹³C NMR (CDCl₃) | Predicted peaks would include those for aromatic carbons (120-150 ppm) and a downfield aldehyde carbonyl carbon (around 190 ppm). Specific data not found. |

| InChI Key | IEQLUDRWODFAGL-UHFFFAOYSA-N[1] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling. These methods offer high yields and good functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. For the synthesis of this compound, two primary pathways can be envisioned:

-

Coupling of 3-formylphenylboronic acid with a 1,2-dichloro-4-halobenzene.

-

Coupling of 3,4-dichlorophenylboronic acid with a 3-halobenzaldehyde.

Below is a representative experimental protocol based on the second pathway.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Materials:

-

3,4-Dichlorophenylboronic acid

-

3-Bromobenzaldehyde

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1-Propanol

-

Water

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

In a round-bottom flask, dissolve 3,4-dichlorophenylboronic acid (1.05 equivalents) and 3-bromobenzaldehyde (1.0 equivalent) in a mixture of 1-propanol and water.

-

Add sodium carbonate (2.0 equivalents) to the mixture.

-

De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.06 equivalents) to the reaction mixture.

-

Heat the mixture to reflux (approximately 97-102 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organohalide. This method is also suitable for the synthesis of the target compound.

Experimental Protocol: Stille Coupling

-

Materials:

-

(3,4-Dichlorophenyl)trimethylstannane or (3,4-Dichlorophenyl)tributylstannane

-

3-Bromobenzaldehyde

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous toluene or THF

-

-

Procedure:

-

To a flame-dried flask under an inert atmosphere (argon or nitrogen), add 3-bromobenzaldehyde (1.0 equivalent) and the organostannane reagent (1.1 equivalents).

-

Add anhydrous, degassed toluene or THF.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.

-

Filter the mixture through a pad of celite and extract the filtrate with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the product by column chromatography.

-

Application in the Synthesis of Arginase Inhibitors

This compound is a pivotal precursor for a class of boronic acid-based arginase inhibitors. The aldehyde functionality serves as a handle for further elaboration of the molecule to incorporate the necessary pharmacophoric features for arginase binding.

Experimental Protocol: Synthesis of a Boronic Acid Arginase Inhibitor Intermediate

This protocol outlines a general reductive amination followed by protection, which is a common step in the synthesis of these inhibitors.

-

Materials:

-

This compound

-

An appropriate amine (e.g., an amino acid ester)

-

Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)

-

Dichloroethane (DCE) or Methanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

-

Procedure:

-

Dissolve this compound (1.0 equivalent) and the desired amine (1.1 equivalents) in DCE or methanol.

-

Add a few drops of acetic acid to catalyze imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add the reducing agent (STAB or NaBH₃CN, 1.5 equivalents) portion-wise.

-

Continue stirring at room temperature overnight.

-

Quench the reaction by adding water.

-

Extract the product with an organic solvent.

-

Dry the organic layer and concentrate.

-

For subsequent steps, the secondary amine is often protected. Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add triethylamine (1.5 equivalents) and Boc₂O (1.2 equivalents).

-

Stir at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction and purify the protected intermediate by column chromatography. This intermediate can then be further modified to yield the final boronic acid inhibitor.

-

Signaling Pathways and Experimental Workflows

Arginase Inhibition Signaling Pathway

Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, more L-arginine is available for NOS to produce nitric oxide (NO), a critical signaling molecule in vasodilation and other physiological processes.

Caption: Arginase Inhibition and NO Production Pathway.

Synthetic Workflow via Suzuki Coupling

The following diagram illustrates a typical workflow for the synthesis of this compound using the Suzuki-Miyaura coupling reaction.

Caption: Synthetic Workflow for this compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its efficient synthesis via cross-coupling reactions and its role as a key precursor to potent arginase inhibitors highlight its importance for researchers and scientists in both academic and industrial settings. The protocols and information provided in this guide serve as a foundational resource for the synthesis and application of this important chemical entity.

References

An In-Depth Technical Guide to the Synthesis of 3',4'-Dichlorobiphenyl-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3',4'-Dichlorobiphenyl-3-carbaldehyde, a key intermediate in the development of various pharmaceuticals. The primary focus is on the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of the biphenyl core. This document details two principal synthetic pathways, including reaction conditions, starting materials, and expected outcomes. Furthermore, it presents a generalized experimental protocol, purification techniques, and characterization data for the target compound. The information is intended to equip researchers and professionals in drug development with the necessary knowledge to efficiently synthesize and utilize this important building block.

Introduction

This compound is a bifunctional organic compound of significant interest in medicinal chemistry. Its structure, featuring a dichlorinated biphenyl backbone and a reactive aldehyde group, makes it a valuable precursor for the synthesis of complex molecular architectures. Notably, this compound serves as a crucial intermediate in the preparation of potent arginase inhibitors, which are being investigated for the treatment of cardiovascular and fibrotic diseases. The efficient and scalable synthesis of this compound is therefore a critical aspect of advancing research in these therapeutic areas.

The Suzuki-Miyaura cross-coupling reaction stands out as the most prevalent and effective method for constructing the C-C bond between the two phenyl rings of the target molecule. This palladium-catalyzed reaction offers high yields, excellent functional group tolerance, and generally mild reaction conditions, making it ideal for the synthesis of complex organic molecules.

This guide will explore the two primary Suzuki-Miyaura coupling strategies for the synthesis of this compound, providing detailed procedural insights and relevant data to facilitate its preparation in a laboratory setting.

Synthetic Pathways

The synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction can be approached from two main retrosynthetic disconnections.

Pathway A: Coupling of 3-Formylphenylboronic Acid with a Dichlorohalobenzene

This pathway involves the reaction of commercially available 3-formylphenylboronic acid with a suitable 1,2-dichloro-4-halobenzene, typically 1,2-dichloro-4-iodobenzene, due to the higher reactivity of the carbon-iodine bond in the oxidative addition step of the catalytic cycle.

Caption: Pathway A for the synthesis of the target compound.

Pathway B: Coupling of 3,4-Dichlorophenylboronic Acid with a 3-Halobenzaldehyde

Alternatively, the target molecule can be synthesized by coupling 3,4-dichlorophenylboronic acid with a 3-halobenzaldehyde, such as 3-bromobenzaldehyde. This approach may be advantageous depending on the commercial availability and cost of the starting materials.

Caption: Pathway B for the synthesis of the target compound.

Data Presentation

The following tables summarize the key reagents and typical reaction parameters for the Suzuki-Miyaura synthesis of this compound.

Table 1: Starting Materials and Reagents

| Compound Name | Role | Molecular Formula | CAS Number |

| 3-Formylphenylboronic Acid | Arylboronic Acid | C₇H₇BO₃ | 87199-16-4 |

| 1,2-Dichloro-4-iodobenzene | Aryl Halide | C₆H₃Cl₂I | 608-31-1 |

| 3,4-Dichlorophenylboronic Acid | Arylboronic Acid | C₆H₅BCl₂O₂ | 151169-75-4 |

| 3-Bromobenzaldehyde | Aryl Halide | C₇H₅BrO | 3132-99-8 |

| Palladium Catalyst | Catalyst | Varies | Varies |

| Base | Base | Varies | Varies |

| Solvent | Solvent | Varies | Varies |

Table 2: Typical Suzuki-Miyaura Reaction Parameters

| Parameter | Typical Value/Condition |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand |

| Base | Sodium carbonate (Na₂CO₃), Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄) |

| Solvent System | Toluene/Water, Dioxane/Water, Tetrahydrofuran (THF)/Water |

| Temperature | 80-100 °C |

| Reaction Time | 4-24 hours |

| Atmosphere | Inert (Nitrogen or Argon) |

A reported Suzuki-Miyaura coupling of a 3-iodo-o-carborane with 3-formylphenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in a toluene/methanol solvent system at 90°C afforded the corresponding product in 66% yield. This provides a relevant benchmark for the expected efficiency of Pathway A.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction. This protocol is based on established procedures for similar transformations and should be adapted and optimized for specific laboratory conditions.

Caption: A generalized experimental workflow for the synthesis.

Materials and Equipment

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware

Reagents

-

Aryl Halide (e.g., 1,2-dichloro-4-iodobenzene or 3-bromobenzaldehyde) (1.0 equiv)

-

Arylboronic Acid (e.g., 3-formylphenylboronic acid or 3,4-dichlorophenylboronic acid) (1.1 - 1.5 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.01 - 0.05 equiv)

-

Base (e.g., K₂CO₃ or Na₂CO₃) (2.0 - 3.0 equiv)

-

Solvent (e.g., Toluene, Dioxane, or THF)

-

Deionized Water

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Eluent for column chromatography (e.g., Hexane/Ethyl acetate mixture)

Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

-

Solvent Addition and Degassing: Add the organic solvent and deionized water (typically in a 4:1 to 10:1 ratio). Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes, or by subjecting it to several cycles of vacuum and backfilling with an inert gas.

-

Catalyst Addition: Add the palladium catalyst to the flask under a positive pressure of the inert gas.

-

Reaction: Heat the reaction mixture to a gentle reflux (80-100 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can then be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 3: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₃H₈Cl₂O |

| Molecular Weight | 251.11 g/mol |

| CAS Number | 476490-05-8 |

| Appearance | Expected to be a solid |

| ¹H NMR (CDCl₃, predicted) | δ 10.1 (s, 1H, -CHO), 7.5-8.2 (m, 7H, Ar-H) |

| ¹³C NMR (CDCl₃, predicted) | δ 192 (-CHO), 125-145 (Ar-C) |

| Mass Spectrometry (EI) | m/z 250 (M⁺), characteristic isotopic pattern for two chlorine atoms |

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound. By selecting the appropriate starting materials, catalyst, base, and solvent system, researchers can obtain this valuable intermediate in good yields. The detailed pathways and generalized experimental protocol provided in this guide serve as a solid foundation for the successful synthesis and subsequent application of this compound in the development of novel therapeutic agents. As with any chemical synthesis, optimization of the reaction conditions may be necessary to achieve the desired outcome in a specific laboratory setting.

An In-depth Technical Guide to 3',4'-Dichlorobiphenyl-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Dichlorobiphenyl-3-carbaldehyde is a synthetic organic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a dichlorinated biphenyl backbone with a carbaldehyde group, makes it a valuable intermediate for the synthesis of more complex molecules, particularly novel therapeutics. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and its pivotal role as a precursor in the development of arginase inhibitors.

Chemical Identity and Properties

The IUPAC name for this compound is This compound . It is also known by synonyms such as 3',4'-Dichloro-[1,1'-biphenyl]-3-carboxaldehyde.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below. It is important to note that while some data is experimentally confirmed, other values are estimated based on computational models and data from structurally similar compounds due to the limited availability of published experimental data for this specific molecule.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 476490-05-8 | [1][2] |

| Molecular Formula | C₁₃H₈Cl₂O | [1][2] |

| Molecular Weight | 251.11 g/mol | [1] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents (Predicted). Insoluble in water (Predicted). | N/A |

| Purity | Typically >95% (Commercially available) | [2] |

| InChI Key | IEQLUDRWODFAGL-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The primary synthetic route to this compound is through a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. This reaction offers high yields and good functional group tolerance.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative procedure for the synthesis of this compound via the Suzuki-Miyaura coupling of 3-formylphenylboronic acid and 1,2-dichloro-4-iodobenzene.

Materials:

-

3-formylphenylboronic acid

-

1,2-dichloro-4-iodobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask, add 3-formylphenylboronic acid (1.2 equivalents), 1,2-dichloro-4-iodobenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.

-

Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: To the degassed mixture, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Chromatography: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Synthetic Workflow

Application in Drug Development: Arginase Inhibitors

A primary application of this compound is as a key building block in the synthesis of arginase inhibitors. Arginase is an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[3][4][5] Elevated arginase activity is implicated in various pathological conditions, including cardiovascular diseases, cancer, and inflammatory disorders, by depleting L-arginine, which is a substrate for nitric oxide synthase (NOS).[3][6][7] Inhibition of arginase can restore nitric oxide (NO) bioavailability and ameliorate disease symptoms.

Role in Arginase Inhibitor Synthesis

The carbaldehyde group of this compound serves as a reactive handle for further chemical transformations to construct the final arginase inhibitor molecules. For instance, it can undergo reductive amination or other carbon-carbon bond-forming reactions to append the necessary pharmacophoric features for potent arginase inhibition.

Signaling Pathway Implication: The Arginase-NOS Axis

The diagram below illustrates the interplay between arginase and nitric oxide synthase (NOS) and the therapeutic rationale for arginase inhibition.

Conclusion

This compound is a crucial synthetic intermediate with significant potential in the development of novel pharmaceuticals. Its synthesis via robust methods like the Suzuki-Miyaura coupling allows for its efficient production. The primary utility of this compound lies in its role as a precursor to potent arginase inhibitors, which represent a promising therapeutic strategy for a range of diseases characterized by endothelial dysfunction and immune dysregulation. This guide provides foundational knowledge for researchers and drug development professionals working with this important chemical entity.

References

- 1. This compound|CAS 476490-05-8 [benchchem.com]

- 2. This compound, CasNo.476490-05-8 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 3. Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Arginase Signalling as a Key Player in Chronic Wound Pathophysiology and Healing [frontiersin.org]

- 7. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 3',4'-Dichlorobiphenyl-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Dichlorobiphenyl-3-carbaldehyde is a synthetic organic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a biphenyl backbone with chloro- and carbaldehyde functional groups, makes it a versatile intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with insights into its synthesis and characterization.

Chemical and Physical Properties

A summary of the key identifying and physical properties of this compound is presented below. It is important to note that while some specific experimental data for this particular isomer are not widely published, the properties of related compounds and general chemical principles provide valuable estimations.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Comment |

| IUPAC Name | This compound | --- |

| CAS Number | 476490-05-8 | [1] |

| Molecular Formula | C₁₃H₈Cl₂O | [1] |

| Molecular Weight | 251.11 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature. | Based on analogous compounds. |

| Melting Point | Data not available. | --- |

| Boiling Point | Data not available. | --- |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in non-polar solvents like hexane, and likely insoluble in water. | General solubility of polychlorinated biphenyls. |

Chemical Reactivity and Synthesis

The chemical behavior of this compound is dictated by its functional groups: the aldehyde and the dichlorinated biphenyl core.

Aldehyde Group Reactivity

The aldehyde functional group is a primary site of reactivity, susceptible to both oxidation and reduction.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3',4'-Dichlorobiphenyl-3-carboxylic acid. This transformation can be achieved using various oxidizing agents.

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (3',4'-Dichlorobiphenyl-3-yl)methanol.

Synthesis

The primary route for the synthesis of this compound involves a cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. This reaction forms the carbon-carbon bond between the two phenyl rings.

Caption: Suzuki-Miyaura coupling for synthesis.

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol:

-

Reactant Preparation: In a reaction vessel, combine 3-formylphenylboronic acid (1.2 equivalents) and 1,2-dichloro-4-iodobenzene (1.0 equivalent).

-

Solvent and Base Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v), and a base, typically an aqueous solution of sodium carbonate (2 M, 2.0 equivalents).

-

Catalyst Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (e.g., 0.05 equivalents).

-

Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for a predetermined time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Caption: General experimental workflow.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. Although specific spectra for this compound were not found, the expected spectral characteristics are described below.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aldehydic proton (CHO): singlet, ~9.9-10.1 ppm. - Aromatic protons: complex multiplets in the range of ~7.4-8.0 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O): ~190-193 ppm. - Aromatic carbons: multiple signals between ~125-145 ppm. |

| FT-IR | - C=O stretch (aldehyde): strong absorption band around 1700-1710 cm⁻¹. - C-H stretch (aromatic): ~3050-3100 cm⁻¹. - C-Cl stretch: ~1000-1100 cm⁻¹. |

| Mass Spec. | - Molecular ion peak (M⁺) at m/z corresponding to the molecular weight (251.11). - Isotope peaks for two chlorine atoms (M+2, M+4). - Fragmentation peaks corresponding to the loss of CHO (M-29), Cl (M-35), and other fragments. |

Signaling Pathways and Biological Relevance

This compound has been identified as a key intermediate in the synthesis of novel arginase inhibitors.[1] Arginase is an enzyme implicated in various physiological and pathological processes, including cardiovascular and immune functions. By serving as a building block for arginase inhibitors, this compound plays a crucial role in the development of potential therapeutics for diseases such as hypertension and cancer.

Caption: Role in drug development.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery. This guide has summarized its key physical and chemical properties, outlined a general synthetic approach, and highlighted its biological relevance. Further research to determine its precise physical constants and to develop optimized and detailed synthetic and purification protocols is warranted to facilitate its broader application in research and development.

References

Safety and Handling of 3',4'-Dichlorobiphenyl-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive Safety Data Sheet (SDS). All laboratory work should be conducted in accordance with institutional safety policies and regulations.

Introduction

3',4'-Dichlorobiphenyl-3-carbaldehyde is a biphenyl-based aldehyde with the CAS Number 476490-05-8.[1][2][3][4] Its molecular formula is C₁₃H₈Cl₂O, and it has a molecular weight of 251.11 g/mol .[3] This compound serves as a key intermediate in organic synthesis, particularly in the development of novel therapeutics.[3] Given its structure, which includes a dichlorinated biphenyl core, this compound warrants careful handling due to potential health and environmental hazards. This guide provides a comprehensive overview of the known safety information, handling procedures, and toxicological considerations for this compound.

Hazard Identification and Classification

| Hazard Class | GHS Hazard Statement |

| Skin Sensitization | H317: May cause an allergic skin reaction.[2] |

| Eye Irritation | H319: Causes serious eye irritation.[2] |

| Acute Toxicity (Inferred) | May be harmful by ingestion and inhalation.[2] |

| Respiratory Irritation (Inferred) | Material is irritating to mucous membranes and upper respiratory tract.[2] |

| Environmental Hazard (Inferred from PCBs) | H410: Very toxic to aquatic life with long lasting effects.[3][5][6][7][8] |

| Carcinogenicity (Inferred from PCBs) | Suspected of causing cancer.[9][10] |

| Organ Toxicity (Inferred from PCBs) | May cause damage to organs through prolonged or repeated exposure.[3][5][6][7][8] |

Note: The toxicological properties of this product have not been fully investigated.[2]

Physicochemical and Toxicological Data

Specific quantitative physicochemical and toxicological data for this compound are limited. The following tables summarize the available information and highlight the data gaps.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 476490-05-8 | [1][2][3][4] |

| Molecular Formula | C₁₃H₈Cl₂O | [3] |

| Molecular Weight | 251.11 g/mol | [1][3] |

| Appearance | Not specified (likely a solid) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Vapor Pressure | Data not available |

Table 2: Toxicological Data

| Endpoint | Value | Species | Route | Source |

| LD₅₀ (Lethal Dose, 50%) | Data not available | |||

| LC₅₀ (Lethal Concentration, 50%) | Data not available | |||

| Skin Irritation/Sensitization | May cause an allergic skin reaction. | Dermal | [2] | |

| Eye Irritation | Causes serious eye irritation. | Ocular | [2] |

Experimental Protocols: Safe Handling and Emergency Procedures

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following procedures are based on best practices for handling particularly hazardous substances and polychlorinated biphenyls.

Personal Protective Equipment (PPE)

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use and wash hands thoroughly after handling.

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Skin and Body Protection: A lab coat must be worn. For procedures with a higher risk of splashing, consider a chemical-resistant apron or suit.

-

Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Engineering Controls

-

Ventilation: A properly functioning chemical fume hood is essential for all manipulations of this compound.

-

Safety Equipment: A safety shower and eyewash station must be readily accessible in the work area.

Handling and Storage

-

General Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Use the smallest quantity of the chemical necessary for the experiment.

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

Spill and Leak Procedures

-

Evacuate: Immediately evacuate the area and alert others.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Collect: Carefully collect the absorbed material and any contaminated soil or surfaces into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Report: Report the spill to the appropriate environmental health and safety personnel.

Waste Disposal

-

All waste containing this compound must be disposed of as hazardous waste.

-

Collect waste in a designated, sealed, and properly labeled container.

-

Follow all institutional, local, and national regulations for hazardous waste disposal.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation or a rash occurs.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Potential Toxicological Mechanism: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Dichlorinated biphenyls are known to exert their toxic effects through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[1][9][10][11] The binding of compounds like this compound to AhR can lead to a cascade of cellular events, including the altered expression of genes involved in metabolism and cellular stress responses.

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental Workflow for Safe Handling

The following diagram outlines a logical workflow for handling this compound in a research setting.

Caption: Safe Handling Workflow for Hazardous Chemicals.

Conclusion

This compound is a valuable research chemical that requires careful and informed handling. While specific toxicological data is lacking, its chemical structure suggests potential for significant health and environmental hazards. By adhering to the stringent safety protocols outlined in this guide, including the use of appropriate personal protective equipment, engineering controls, and emergency preparedness, researchers can minimize the risks associated with its use. A thorough understanding of its potential toxicological mechanisms, such as the activation of the aryl hydrocarbon receptor, further underscores the importance of a cautious and well-planned experimental approach.

References

- 1. researchgate.net [researchgate.net]

- 2. matrixscientific.com [matrixscientific.com]

- 3. This compound|CAS 476490-05-8 [benchchem.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. ehs.yale.edu [ehs.yale.edu]

- 6. epa.gov [epa.gov]

- 7. hse.gov.uk [hse.gov.uk]

- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 9. researchgate.net [researchgate.net]

- 10. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Core Mechanism of Action of 3',4'-Dichlorobiphenyl-3-carbaldehyde

An In-depth Technical Guide to the

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3',4'-Dichlorobiphenyl-3-carbaldehyde is a synthetic organic compound featuring a dichlorinated biphenyl core and a reactive aldehyde functional group. While direct mechanistic studies on this specific molecule are not extensively documented in public literature, its structural components provide a strong basis for postulating its primary mechanisms of action. This guide synthesizes information from structurally related compounds to propose two principal, and not mutually exclusive, biological pathways through which this molecule likely exerts its effects:

-

Aryl Hydrocarbon Receptor (AhR) Activation: The dichlorobiphenyl scaffold is structurally similar to "dioxin-like" polychlorinated biphenyls (PCBs), which are known agonists of the Aryl Hydrocarbon Receptor. Activation of this ligand-dependent transcription factor can lead to significant changes in gene expression, including the induction of xenobiotic-metabolizing enzymes.

-

Interaction with Aldo-Keto Reductases (AKRs): The presence of a carbaldehyde group makes the compound a potential substrate or inhibitor for the Aldo-Keto Reductase superfamily. A key member, AKR1B10, is frequently overexpressed in various cancers and contributes to chemotherapy resistance, making it a critical target for investigation.

This document provides a detailed examination of these two potential mechanisms, including relevant signaling pathways, quantitative data from analogous compounds, and comprehensive experimental protocols to facilitate further research.

Proposed Mechanism of Action 1: Aryl Hydrocarbon Receptor (AhR) Activation

The core structure of this compound is analogous to polychlorinated biphenyls (PCBs), a class of compounds known to exert significant biological effects through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][2][3]

Background and Rationale

The AhR is a ligand-activated transcription factor that regulates the expression of a wide array of genes, most notably those involved in metabolizing foreign chemicals, such as the cytochrome P450 family (e.g., CYP1A1).[1][4] The potency of PCBs as AhR agonists is highly dependent on their structure, specifically the pattern of chlorine substitution. Compounds with chlorine atoms in the meta (3, 3', 5, 5') and para (4, 4') positions, and with few or no substitutions at the ortho (2, 2', 6, 6') positions, can adopt a planar or "coplanar" conformation.[1][2][5] This planarity is a key requirement for high-affinity binding to the AhR.[1]

This compound, with substitutions at the 3' and 4' positions, fits the profile of a "dioxin-like" compound and is therefore hypothesized to be an AhR agonist. Upon binding, it would initiate the signaling cascade detailed below.

Signaling Pathway

The activation of the AhR pathway proceeds as follows:

-

Ligand Binding: The compound, being lipophilic, diffuses across the cell membrane and binds to the AhR, which resides in the cytoplasm in a complex with chaperone proteins like Hsp90.

-

Nuclear Translocation: Ligand binding induces a conformational change, exposing a nuclear localization signal. The ligand-AhR complex then translocates into the nucleus.

-

Dimerization and DNA Binding: In the nucleus, the AhR dissociates from its chaperones and dimerizes with the AhR Nuclear Translocator (ARNT).

-

Gene Transcription: This newly formed AhR/ARNT heterodimer binds to specific DNA sequences known as Dioxin Response Elements (DREs) located in the promoter regions of target genes.[6]

-

Biological Response: Binding to DREs initiates the transcription of downstream genes, such as CYP1A1, leading to increased protein expression and a subsequent cellular response.[4][7]

Data Presentation: AhR Activation by Analogous Compounds

While specific data for this compound is unavailable, the table below presents EC50 values for AHH (Aryl Hydrocarbon Hydroxylase, a CYP1A1-mediated activity) induction in rat hepatoma H-4-II-E cells by structurally related PCBs. This provides a quantitative context for the potential potency of the target compound.

| Compound | Structure | EC50 (M) for AHH Induction | Reference |

| 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | Coplanar | 4.8 x 10-9 | [2],[5] |

| 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) | Coplanar | 6.6 x 10-11 | [2],[5] |

| 2,3',4,4',5-Pentachlorobiphenyl (PCB 118) | Mono-ortho | 1.1 x 10-7 | [2],[5] |

| 2,3,3',4,4'-Pentachlorobiphenyl (PCB 105) | Mono-ortho | 1.2 x 10-7 | [2],[5] |

Experimental Protocol: AhR Luciferase Reporter Assay

This protocol describes a common method to quantify the activation of the AhR signaling pathway by a test compound.[6][8][9][10]

1. Objective: To determine if this compound can act as an agonist for the Aryl Hydrocarbon Receptor.

2. Materials:

-

H4IIE-luc cells (Rat hepatoma cells stably transfected with a DRE-driven luciferase reporter plasmid).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

-

This compound (test compound).

-

2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) as a positive control.

-

DMSO (vehicle control).

-

96-well cell culture plates (white, clear-bottom for microscopy).

-

Luciferase Assay Reagent (e.g., Promega ONE-Glo™).

-

Luminometer plate reader.

3. Procedure:

-

Cell Seeding: Plate H4IIE-luc cells in a white, 96-well plate at a density of 2 x 104 cells per well in 100 µL of DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound and TCDD in DMSO. Create a serial dilution series (e.g., 10-fold dilutions) of the test compound and TCDD in culture medium. The final DMSO concentration in all wells should not exceed 0.1%.

-

Cell Treatment: After 24 hours, remove the medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test compound, positive control (TCDD), or vehicle control (0.1% DMSO). Include a "medium only" blank.

-

Incubation: Return the plate to the incubator for another 24 hours.

-

Lysis and Luminescence Reading:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 20 minutes.

-

Add 100 µL of Luciferase Assay Reagent to each well.

-

Place the plate on an orbital shaker for 5 minutes to ensure complete cell lysis.

-

Measure the luminescence in each well using a luminometer.

-

-

Data Analysis:

-

Subtract the average luminescence of the blank wells from all other readings.

-

Normalize the data by expressing the results as "Fold Activation" relative to the vehicle control (Luminescencesample / Luminescencevehicle).

-

Plot the fold activation against the log of the compound concentration and use non-linear regression to determine the EC50 value.

-

Proposed Mechanism of Action 2: Interaction with Aldo-Keto Reductases (AKRs)

The carbaldehyde moiety of this compound makes it a potential substrate or inhibitor of the Aldo-Keto Reductase (AKR) enzyme superfamily.[11][12] AKRs are NADPH-dependent oxidoreductases that convert carbonyl compounds into their corresponding alcohols, playing a vital role in detoxification and cellular metabolism.[12]

Background and Rationale

AKR1B10, in particular, has garnered significant attention as it is overexpressed in numerous cancers (including liver, lung, and breast) and is associated with resistance to chemotherapy by detoxifying carbonyl-containing anticancer drugs.[13][14][15][16] Therefore, inhibiting AKR1B10 is a promising strategy for cancer therapy. Given its aldehyde group, this compound could interact with the active site of AKR1B10 in one of two ways:

-

As a substrate: The enzyme could reduce the aldehyde to the corresponding alcohol, (3',4'-Dichlorobiphenyl-3-yl)methanol, potentially as a detoxification mechanism.

-

As an inhibitor: The compound could bind to the active site and prevent the enzyme from processing its natural or drug-related substrates.

Catalytic Cycle

The general mechanism for AKRs involves the transfer of a hydride ion from the cofactor NADPH to the carbonyl carbon of the substrate.

-

Cofactor Binding: The enzyme first binds the NADPH cofactor.

-

Substrate Binding: The aldehyde-containing substrate then enters the active site.

-

Hydride Transfer: A hydride ion is transferred from the C4 position of the NADPH nicotinamide ring to the electrophilic carbonyl carbon of the aldehyde. A conserved tyrosine residue in the active site acts as a general acid, protonating the carbonyl oxygen.

-

Product Release: The resulting alcohol product and the oxidized cofactor (NADP+) are released from the enzyme, which is then ready for another catalytic cycle.

References

- 1. PCBs: structure–function relationships and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PCBs: structure-function relationships and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 4. Induction and activation of the aryl hydrocarbon receptor by IL-4 in B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 6. benchchem.com [benchchem.com]

- 7. Constitutive activation and environmental chemical induction of the aryl hydrocarbon receptor/transcription factor in activated human B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. puracyp.com [puracyp.com]

- 10. escholarship.org [escholarship.org]

- 11. Decoding selectivity: computational insights into AKR1B1 and AKR1B10 inhibition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. Aldo-Keto Reductase Family 1 Member B10 Inhibitors: Potential Drugs for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibiting wild-type and C299S mutant AKR1B10; a homologue of aldose reductase upregulated in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selective inhibition of the tumor marker AKR1B10 by antiinflammatory N-phenylanthranilic acids and glycyrrhetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. AKR1B10 as a Potential Novel Serum Biomarker for Breast Cancer: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

Environmental sources of 3',3'-dichlorobiphenyl (PCB 11).

An In-depth Technical Guide on the Environmental Sources of 3',3'-Dichlorobiphenyl (PCB 11)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3'-Dichlorobiphenyl (PCB 11) is a non-Aroclor polychlorinated biphenyl (PCB) congener that has become a significant environmental contaminant. Unlike legacy PCBs, which were intentionally produced as commercial mixtures (e.g., Aroclors), PCB 11 is primarily generated as an unintentional byproduct in various industrial processes. Its ubiquitous presence in air, water, sediment, and biota poses a challenge to achieving water quality standards for total PCBs. This technical guide provides a comprehensive overview of the known environmental sources of PCB 11, presents quantitative data from various studies, details common experimental protocols for its detection, and illustrates key pathways and workflows through diagrams.

Primary Environmental Source: Diarylide Pigment Production

The most significant and well-documented source of PCB 11 is its inadvertent formation during the manufacturing of diarylide yellow pigments.[1][2][3] These pigments are widely used in a variety of applications, including printing inks, paints, textiles, paper products, and plastics.[4][5][6][7]

The synthesis of diarylide pigments often involves 3,3'-dichlorobenzidine as a starting material. During the production process, a small fraction of this precursor can undergo a side reaction, leading to the formation of PCB 11 and other PCB congeners.[3][8] Consequently, products colored with these pigments become a primary vector for the release of PCB 11 into the environment.

Consumer Goods as a Dispersion Pathway

Numerous studies have detected PCB 11 in a range of consumer products, highlighting their role in its widespread environmental distribution.[9][10][11] Once these products are used and discarded, they can enter waste streams, including wastewater treatment plants and landfills, leading to the contamination of various environmental compartments.[4][12]

Secondary and Potential Environmental Sources

While diarylide pigment production is the primary source, other pathways may contribute to the environmental burden of PCB 11.

Photochemical Dechlorination of Higher PCBs

The breakdown of more highly chlorinated PCB congeners through photochemical dechlorination can also generate PCB 11.[1][12] For instance, studies have shown that PCB 40 and PCB 52 can photodegrade to form PCB 11.[1] Similarly, the photolysis of Aroclor 1254 has been observed to produce lower chlorinated congeners, including PCB 11.[1]

Incineration

Incineration of waste materials containing PCBs has been identified as a potential source of mono- and dichlorobiphenyls, including PCB 11.[12] The composition of flue gases from incinerators can be influenced by combustion temperatures and the nature of the waste material.[12]

Other Industrial Processes

The synthesis of titanium dioxide has also been noted as a process that can inadvertently produce highly chlorinated PCBs, while less chlorinated congeners like PCB 11 are associated with dye production.[5] The presence of PCB 11 has also been linked to waste from paint and pigment manufacturing facilities.[8]

Quantitative Data on PCB 11 in Environmental Matrices and Consumer Products

The following tables summarize quantitative data on PCB 11 concentrations found in various consumer goods and environmental samples from published studies.

Table 1: Concentration of PCB 11 in Consumer Goods

| Sample Type | Concentration (ng/g) | Reference |

| Color Glossy Magazine (A) | 4.5 | [4] |

| Color Glossy Magazine (B) | 3.3 | [4] |

| Color Newspaper (A) | 6.8 | [4] |

| Color Newspaper (B) | 5.7 | [4] |

| Yellow Cereal Box (A) | 28 | [4] |

| Yellow Cereal Box (B) | 12 | [4] |

| Yellow Plastic Bag (A) | 3.4 | [4] |

| Yellow Plastic Bag (B) | 38 | [4] |

| Yellow Sticky Note (A) | 0.82 | [4] |

| Yellow Sticky Note (B) | 0.11 | [4] |

| Craft Foam Sheet | >800 | [9] |

| Various Consumer Products (4 out of 14 tested) | 41 - 168 | [13] |

Table 2: Estimated Loads of PCB 11 in Waterways

| Waterway | Estimated Load ( kg/year ) | Reference |

| New York/New Jersey Harbor | ~100 (from two plants) | |

| Delaware River | Exceeds TMDL for sum of PCBs by nearly a factor of 2 | [2][11] |

Experimental Protocols for PCB 11 Analysis

The accurate detection and quantification of PCB 11 in environmental and product samples are critical for research and regulatory purposes. Standard methods often involve gas chromatography coupled with mass spectrometry.

Sample Preparation

A general workflow for sample preparation for PCB analysis is as follows:

-

Extraction: PCBs are extracted from the sample matrix using techniques such as Soxhlet extraction, solid-phase extraction (SPE), or liquid-liquid extraction.[14][15]

-

Cleanup: The extract is then cleaned to remove interfering compounds. This is often achieved using column chromatography with materials like silica gel or alumina.[14]

-

Concentration: The cleaned extract is concentrated to a small volume before analysis.[5]

Analytical Instrumentation and Methods

Several EPA methods are commonly adapted for the analysis of PCB congeners, including PCB 11:

-

EPA Method 1668C: This is a high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) method for the determination of all 209 PCB congeners in various matrices.[14][16]

-

EPA Method 8082A: This method uses gas chromatography with an electron capture detector (GC-ECD) or an electrolytic conductivity detector for the determination of PCBs as Aroclors or individual congeners.[16][17]

-

EPA Method 608.3: This method is approved for the analysis of PCB Aroclors in wastewater using gas chromatography with a halogen-specific detector.[16]

Modern approaches often utilize gas chromatography-tandem mass spectrometry (GC-MS/MS) for enhanced selectivity and sensitivity.[15][18]

Visualizations

Caption: Formation and release pathway of PCB 11 from diarylide pigment production.

Caption: General experimental workflow for the analysis of PCB 11.

References

- 1. paint.org [paint.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. srrttf.org [srrttf.org]

- 4. srrttf.org [srrttf.org]

- 5. unitedchem.com [unitedchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. epa.gov [epa.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Inadvertently Generated PCBs in Consumer Products: Concentrations, Fate and Transport, and Preliminary Exposure Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PCB-11 detected in clothing and paper samples | Food Packaging Forum [foodpackagingforum.org]

- 11. www7.nau.edu [www7.nau.edu]

- 12. srrttf.org [srrttf.org]

- 13. Inadvertent PCBs in Consumer Products — iPCB [ipcbfree.org]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. gcms.cz [gcms.cz]

- 16. epa.gov [epa.gov]

- 17. blog.organomation.com [blog.organomation.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

Toxicological Profile of Dichlorobiphenyl Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data available for dichlorobiphenyl (DCB) compounds. Dichlorobiphenyls are a subgroup of polychlorinated biphenyls (PCBs), a class of persistent organic pollutants known for their environmental persistence and adverse health effects. This document summarizes key toxicological endpoints, details the underlying mechanisms of action, and outlines typical experimental protocols used in the assessment of these compounds.

Quantitative Toxicological Data

The toxicity of dichlorobiphenyl congeners varies depending on the position of the chlorine atoms. The following tables summarize acute toxicity (LD50) data, as well as No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs) from various studies.

Table 1: Acute Oral and Intraperitoneal Toxicity (LD50) of Dichlorobiphenyl Congeners

| Compound | CAS Number | Test Species | Route of Administration | LD50 (mg/kg) | Reference |

| 2,2'-Dichlorobiphenyl | 13029-08-8 | Rat | Oral | 1010 | [1][2] |

| 2,2'-Dichlorobiphenyl | 13029-08-8 | Mouse | Intraperitoneal | 880 | [1][2] |

| 4,4'-Dichlorobiphenyl | 2050-68-2 | Rat | Oral | 1010 | [3] |

| 4,4'-Dichlorobiphenyl | 2050-68-2 | Mouse | Intraperitoneal | 880 | [3] |

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for Dichlorinated Biphenyls and Related Compounds

| Compound/Mixture | Test Species | Exposure Route | Duration | Endpoint | NOAEL | LOAEL | Reference |

| para-Dichlorobenzene | Rat | Inhalation | 2-generation | Reproductive Toxicity | 150 ppm | 450 ppm | [1] |

| para-Dichlorobenzene | Rat | Inhalation | 2-generation | Offspring Toxicity | 150 ppm | 450 ppm | [1] |

| Commercial PCB Mixtures | Rodents | Oral | Various | Developmental Delays | Not Identified | 0.25 mg/kg/day | [4] |

| Commercial PCB Mixtures | Nonhuman Primates | Oral | Various | Postnatal Skin Hyperpigmentation | Not Identified | 0.008 mg/kg/day | [4] |

| 2,4-Dichlorophenoxyacetic acid | Rat | Oral | Acute | Neurotoxicity | 67 mg/kg/day | 227 mg/kg/day | [5] |

| Analogue Substance | Rat | Oral | 90-day | Hematological Effects | 10 mg/kg/day | 50 mg/kg/day | [6] |

| Atrazine | Rat | Oral | Intermediate | Endocrine Disruption | - | 6.9 mg/kg/day | [7] |

Note: Data for specific dichlorobiphenyl congeners on non-lethal endpoints are limited in the readily available literature. The table includes data on related compounds to provide context for potential toxicological thresholds.

Mechanisms of Toxicity and Signaling Pathways

The toxicity of dichlorobiphenyls is primarily mediated through their interaction with cellular signaling pathways. The mechanisms differ between dioxin-like and non-dioxin-like congeners.

Dioxin-Like Dichlorobiphenyls: The Aryl Hydrocarbon Receptor (AhR) Pathway

Coplanar or "dioxin-like" PCBs, which have no or one chlorine atom in the ortho position, can bind to and activate the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This initiates a cascade of events leading to the expression of various genes, including those involved in xenobiotic metabolism, and is believed to be the primary mechanism for many of the toxic effects of these compounds.

Non-Dioxin-Like Dichlorobiphenyls: Alternative Signaling Pathways

Non-dioxin-like PCBs, which have two or more chlorine atoms in the ortho positions, do not bind effectively to the AhR. Their toxicity is mediated through other mechanisms, including the disruption of intracellular calcium signaling and activation of other receptors.

One key mechanism involves the inhibition of store-operated calcium entry (SOCE), which is crucial for G-protein coupled receptor (GPCR) mediated signaling.

Experimental Protocols

The toxicological data presented in this guide are derived from studies that generally follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are outlines of typical experimental protocols for acute oral and subchronic dermal toxicity studies.

Acute Oral Toxicity (OECD 423)

This method is used to determine the acute oral toxicity of a substance and allows for its classification.

-

Test Animals: Typically, young adult rats of a single sex (usually females) are used.

-

Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.

-

Dose Administration: The test substance is administered in a single oral dose by gavage. The volume administered is kept low, and an appropriate vehicle (e.g., corn oil) may be used if the substance is not administered neat.

-

Procedure: A stepwise procedure is used, with a group of three animals per step. The starting dose is selected based on available information. The outcome of each step (mortality or survival) determines the next step:

-

If mortality occurs, the dose for the next group is lowered.

-

If no mortality occurs, the dose for the next group is increased.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Subchronic Dermal Toxicity (OECD 411)

This study provides information on the toxic effects of repeated dermal exposure to a substance over a 90-day period.

-

Test Animals: Young adult rats, rabbits, or guinea pigs are typically used. At least 10 animals of each sex are used per dose group.

-

Dose Application: The test substance is applied to a shaved area of the back. The application site should be approximately 10% of the total body surface area. The substance is held in contact with the skin with a porous gauze dressing and non-irritating tape, usually for a 6-hour period each day.

-

Dose Levels: At least three dose levels and a control group are used. The highest dose should elicit toxic effects but not cause death or severe suffering. The lowest dose should not produce any evidence of toxicity.

-

Observations:

-

Clinical Observations: Animals are observed daily for signs of toxicity. The application site is examined for erythema, edema, and other dermal reactions.

-

Body Weight and Food/Water Consumption: Measured weekly.

-

Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of hematological and clinical chemistry parameters.

-

Urinalysis: Conducted at the termination of the study.

-

-

Pathology: All animals are subjected to a full gross necropsy at the end of the study. Histopathological examination is performed on the skin and other major organs.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo toxicology study, from the initial planning stages to the final report.

This guide serves as a foundational resource for understanding the toxicology of dichlorobiphenyl compounds. For more detailed information on specific congeners or experimental outcomes, consulting the primary literature is recommended.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4,4'-Dichlorobiphenyl | C12H8Cl2 | CID 16308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Reproductive toxicity of commercial PCB mixtures: LOAELs and NOAELs from animal studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Federal Register, Volume 64 Issue 46 (Wednesday, March 10, 1999) [govinfo.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

3',4'-Dichlorobiphenyl-3-carbaldehyde literature review

An In-depth Technical Guide to 3',4'-Dichlorobiphenyl-3-carbaldehyde

Abstract

This compound is a polychlorinated biphenyl (PCB) derivative containing an aldehyde functional group. This document provides a comprehensive overview of its chemical synthesis, physicochemical properties, and potential biological activities, with a focus on its interaction with aldehyde dehydrogenase. The information is intended for researchers, scientists, and professionals in the field of drug development and environmental science.

Chemical Properties and Synthesis

This compound belongs to the class of polychlorinated biphenyls, which are recognized as persistent organic pollutants. The presence of the aldehyde group, however, provides a site for further chemical reactions and potential biological interactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C13H8Cl2O | PubChem |

| Molecular Weight | 251.11 g/mol | PubChem |

| Appearance | White to off-white solid | Generic |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Soluble in organic solvents like DMSO and DMF | Generic |

Synthesis